Manganese;tetrahydrate

Descripción general

Descripción

Manganese tetrahydrate is an essential mineral used in various forms such as capsules, tablets, and liquids. It provides essential nutrients like vitamins and proteins . It is also used as a mordant in dyeing, a drier for paints and varnishes, an oxidation catalyst, and in the manufacture of fertilizers .

Synthesis Analysis

Manganese tetrahydrate is synthesized using manganese dioxide and nitrogen dioxide . It may also be used in the sol-gel synthesis of doped TiO2 containing different amounts of Mn2+ .Molecular Structure Analysis

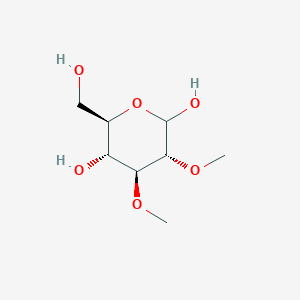

The manganese(II) chloride tetrahydrate MnCl2·4H2O crystallizes in the space group P21/n with a = 6.1918(4) Å, b = 9.5230(6) Å, c = 11.1918(6) Å, β = 99.757(3)°, and V = 650.37(7) Å3 (Z = 4) . A second polymorph of MnCl2·4H2O is mentioned in the literature to be isomorphous with FeCl2·4H2O .Chemical Reactions Analysis

Manganese tetrahydrate undergoes several characteristic reactions. In aqueous ammonia, it precipitates white Mn(OH)2 . Sodium hydroxide precipitates manganese (II) hydroxide . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis

Manganese is a gray or reddish-white metal. It is very hard and brittle . It has a molar mass of 54.94g/mol . Manganese is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system .Aplicaciones Científicas De Investigación

Electrochromic Reactions in Manganese Oxides : Manganese oxide, like nickel oxide, is significant in primary batteries. In situ Raman spectroscopy helps identify reactions during the voltametric cycling of manganese oxides. The study emphasizes the necessity of nonstoichiometry in pristine material for a reversible electrochromic effect (Bernard et al., 1993).

Maternal and Developmental Toxicity of Manganese in Mice : Research on the toxicity of Manganese (II) chloride tetrahydrate in mice revealed significant maternal toxicity and fetotoxicity at certain dosages, indicating potential risks of manganese exposure (Sánchez et al., 1993).

Stability of Magnetically Levitated Liquid Bridges : A study using manganese chloride tetrahydrate dissolved in water explored the stability of liquid bridges in magnetic levitation. This has implications for understanding the behavior of paramagnetic fluids under different gravitational conditions (Mahajan et al., 1999).

Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) : Mn2+ ions, also found in manganese chloride tetrahydrate, are used in MRI for their strong relaxation effects and unique biological properties. This application provides insight into tissue contrast and neuronal connections (Koretsky & Silva, 2004).

Shape and Size-Controlled Synthesis of Mn3O4 Nanocrystals : Manganese oxides like Mn3O4, synthesized from manganese compounds, are crucial in catalysis, ion exchange, and other applications. Understanding their structural and magnetic properties is essential for technological advancements (Zhao et al., 2008).

Manganese Oxides in Wastewater Treatment : Manganese oxides are effective adsorbents for removing metal ions and contaminants from water/wastewater due to their unique chemical and physical properties (Islam et al., 2018).

Nuclear Orientation and NMRON Studies of Tetrahydrate Manganese Salts : Research on tetrahydrate manganese salts, including MnBr2·4H2O and Mn(COOCH3)2·4H2O, using nuclear orientation techniques, has implications for understanding their physical properties (Turrell, 1985).

Manganese Oxide Electrodes for Lithium Batteries : Manganese oxides, including modified derivatives like γ-MnO2, are crucial in the development of rechargeable lithium-ion batteries, with advantages in cost and environmental impact compared to other materials (Thackeray et al., 2018).

Biological Activity of Manganese Nanoparticles : Research on manganese and manganese oxide nanoparticles, including their potential as alternative contrast agents in medical imaging and their effects on the nervous system, highlights the dual aspects of manganese's biological activity (Sobańska et al., 2021).

MnO2-Based Materials for Environmental Applications : Manganese dioxide (MnO2) has been explored for environmental applications, including as an adsorbent for heavy metals and as a catalyst in pollution degradation. Recent efforts aim to improve its efficiency and understand its underlying mechanisms (Yang et al., 2021).

Safety and Hazards

When handling manganese tetrahydrate, personal protective equipment/face protection should be worn. Ingestion and inhalation should be avoided. Ensure adequate ventilation. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place .

Propiedades

IUPAC Name |

manganese;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.4H2O/h;;;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPHKKUBBJFGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

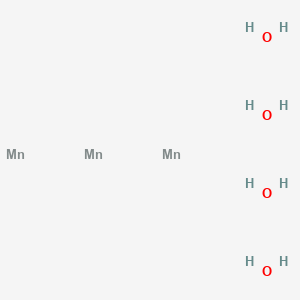

O.O.O.O.[Mn].[Mn].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8Mn3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648477 | |

| Record name | Manganese--water (3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese;tetrahydrate | |

CAS RN |

1309-55-3 | |

| Record name | Manganese--water (3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.